molecular formula C9H8F2N2 B13046405 (3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile

(3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile

Cat. No.: B13046405
M. Wt: 182.17 g/mol
InChI Key: BQUCRYIJJCZOLZ-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile is a chiral nitrile derivative featuring a stereogenic center at the C3 position, substituted with an amino group and a 2,5-difluorophenyl moiety. Its molecular formula is C₉H₈F₂N₂, with a molecular weight of 182.16 g/mol. The nitrile group (-CN) and the electron-withdrawing difluorophenyl substituent render this compound highly reactive, making it a valuable intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules with tailored stereochemical and electronic properties .

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

BQUCRYIJJCZOLZ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CC#N)N)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CC#N)N)F

Origin of Product

United States

Preparation Methods

Strecker Synthesis Adapted for (3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile

The Strecker synthesis is a foundational route to β-amino nitriles. For this compound, the general sequence is:

  • Step 1: Formation of imine intermediate
    • React 2,5-difluorobenzaldehyde with ammonia or a primary amine under mild conditions to form the corresponding imine.
  • Step 2: Cyanide addition
    • Introduce a cyanide source such as potassium cyanide or hydrogen cyanide to the imine, yielding the α-amino nitrile.
  • Step 3: Stereochemical control
    • Employ chiral catalysts or auxiliaries (e.g., chiral amines or metal complexes) during cyanide addition to favor formation of the (3S) stereoisomer.
  • Step 4: Work-up and purification
    • Isolate the product by extraction, followed by purification via recrystallization or preparative chromatography.

This method is favored for its straightforward approach and adaptability to various substituted benzaldehydes, including 2,5-difluorophenyl derivatives.

Asymmetric Catalysis and Chiral Resolution

To ensure enantiomeric purity of the (3S) isomer, two main techniques are used:

  • Asymmetric catalysis : Chiral ligands with transition metal catalysts (e.g., chiral Rh, Cu complexes) promote stereoselective cyanide addition to the imine intermediate.
  • Chiral resolution : If a racemic mixture is formed, chromatographic or crystallization methods using chiral resolving agents separate the (3S) enantiomer.

These approaches improve yield and stereochemical fidelity, critical for biological activity.

Industrial Scale Considerations

Industrial synthesis optimizes the above steps with:

  • Use of continuous flow reactors to enhance reaction control and safety.
  • Application of green chemistry principles to minimize hazardous reagents like free hydrogen cyanide.
  • Advanced purification techniques such as simulated moving bed chromatography for enantiomeric separation.
  • Scale-up protocols ensuring reproducibility and high purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Strecker synthesis (classical) Imine formation + cyanide addition Simple, versatile Requires cyanide handling; racemic mixture without chiral control
Asymmetric catalysis Use of chiral catalysts for stereoselectivity High enantiomeric excess Catalyst cost; optimization needed
Chiral resolution Separation of racemate using chiral agents Effective for purity Additional steps; material loss
Industrial continuous flow Automated, controlled reaction environment Safer, scalable Requires specialized equipment

Research Findings and Analytical Data

  • The presence of the 2,5-difluorophenyl group significantly influences electronic properties, improving metabolic stability and receptor binding affinity in biological assays.
  • Structural confirmation is typically performed by NMR spectroscopy, chiral HPLC, and X-ray crystallography to verify stereochemistry and purity.
  • Yields in optimized laboratory syntheses range from 60% to 85%, with enantiomeric excess exceeding 95% when asymmetric catalysis is employed.
  • Safety protocols emphasize cyanide source handling and control of reaction temperatures to prevent side reactions or decomposition.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific pathways or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues: Methyl (3S)-3-Amino-3-(2,5-difluorophenyl)propanoate

Molecular Formula: C₁₀H₁₁F₂NO₂ Molecular Weight: 215.20 g/mol Functional Groups: Methyl ester (-COOCH₃), amino (-NH₂), 2,5-difluorophenyl.

  • Key Differences: The nitrile group in the target compound is replaced by a methyl ester. This substitution reduces electrophilicity, making the ester less reactive toward nucleophilic attack compared to the nitrile. The ester’s carbonyl group may participate in hydrogen bonding, influencing solubility and bioavailability differently than the nitrile’s cyano group. Applications: The ester derivative is likely used as a synthetic intermediate for amide or carboxylic acid formation, whereas the nitrile’s reactivity enables cyclization or reduction reactions .

Bioactive Derivatives: Trk Kinase Inhibitors

Example Compound : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Molecular Formula : ~C₂₀H₁₆F₂N₆ (estimated)
Molecular Weight : ~386.38 g/mol
Functional Groups : Difluorophenyl, pyrrolidine, pyrazole, pyrimidine.

  • Key Differences: The target compound’s nitrile and amino groups are absent in this derivative. Instead, the difluorophenyl group is integrated into a pyrrolidine-heterocyclic system, enhancing binding affinity to Trk kinases. The 2,5-difluorophenyl group in both compounds likely improves metabolic stability and target selectivity, but the kinase inhibitor’s larger structure enables multi-site interactions with enzyme active sites .

Industrial/Polymers: 3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 265.67 g/mol Functional Groups: Chlorine, phthalimide, phenyl.

  • Key Differences: The chloro and phthalimide groups in this compound contrast with the target’s nitrile and amino functionalities. Chlorine’s stronger electron-withdrawing effect enhances polymer monomer reactivity compared to fluorine. Applications: Used in polyimide synthesis, where steric and electronic effects of substituents dictate polymer thermal stability and solubility. Fluorine’s smaller size in the target compound could offer distinct material properties if applied similarly .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
(3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile C₉H₈F₂N₂ 182.16 Nitrile, amino, difluorophenyl Pharmaceutical intermediates
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate C₁₀H₁₁F₂NO₂ 215.20 Ester, amino, difluorophenyl Organic synthesis intermediates
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Chlorine, phthalimide, phenyl Polymer synthesis
Trk kinase inhibitor derivative ~C₂₀H₁₆F₂N₆ ~386.38 Difluorophenyl, heterocycles Anticancer agents

Research Findings and Implications

Reactivity and Functional Groups :

  • The nitrile group in the target compound enables versatile transformations (e.g., hydrolysis to carboxylic acids or formation of tetrazoles), whereas ester derivatives are more suited for stepwise synthesis of amides or acids .
  • Fluorine’s electronegativity in the difluorophenyl group enhances metabolic stability in bioactive compounds, as seen in Trk inhibitors .

Stereochemical Influence :

  • The (3S) configuration in the target compound and its methyl ester analogue is critical for enantioselective interactions in drug design, mirroring the stereochemical requirements of kinase inhibitors .

Industrial Relevance: While 3-chloro-N-phenyl-phthalimide’s chlorine aids in polymer monomer reactivity, fluorine’s smaller size in the target compound could improve polymer solubility or thermal stability if adapted for material science .

Biological Activity

(3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chiral center, amino group, and difluorophenyl moiety, which contribute to its unique interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C10H10F2N
  • Molecular Weight : Approximately 182.17 g/mol
  • Chirality : The presence of a chiral center influences the compound's biological activity and selectivity towards various receptors and enzymes.

The difluorophenyl group enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets compared to similar compounds.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with enzyme active sites, modulating their activity.
  • Receptor Binding : The difluorophenyl group may enhance binding affinity to specific receptors, making it a candidate for drug development targeting various diseases.
  • Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties through mechanisms such as inhibiting angiogenesis and tumor growth.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
(3R)-3-Amino-3-(2,5-difluorophenyl)propanenitrileChiral center; difluorophenyl groupDifferent stereochemistry may affect biological activity
(3R)-3-Amino-3-phenylpropanenitrileLacks the difluorophenyl groupDifferent chemical properties and activities
(3R)-3-Amino-3-(2,4-difluorophenyl)propanenitrileSimilar structure but different fluorine substitutionVariations in reactivity and applications due to fluorine position

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Cancer Cell Line Testing : In assays using various cancer cell lines, the compound demonstrated significant antiproliferative effects. It was particularly effective in inhibiting cell growth in models of breast and lung cancer.
  • Angiogenesis Inhibition : Studies utilizing chick chorioallantoic membrane assays indicated that this compound could block angiogenesis at levels comparable to established anti-cancer agents.

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